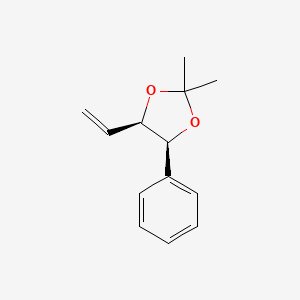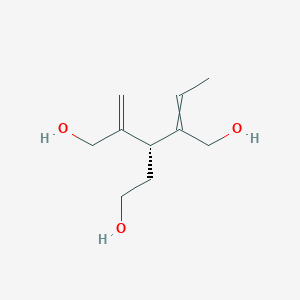
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- is a chiral compound with a unique structure that includes a dioxolane ring, an ethenyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, substituted alkenes.
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the ethenyl and phenyl groups allows for π-π interactions and hydrogen bonding, which can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-: A similar compound without the phenyl group.
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-, (4R)-: A stereoisomer with a different chiral configuration.
1,3-Dioxolane, 2,2-dimethyl-4-vinyl-: Another related compound with a vinyl group instead of an ethenyl group.
Uniqueness
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- is unique due to the presence of both the ethenyl and phenyl groups, which confer distinct chemical and physical properties. The chiral centers also contribute to its stereochemical complexity, making it valuable for specific applications in asymmetric synthesis and chiral recognition.
Propiedades
Número CAS |
646995-81-5 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
(4R,5S)-4-ethenyl-2,2-dimethyl-5-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H16O2/c1-4-11-12(15-13(2,3)14-11)10-8-6-5-7-9-10/h4-9,11-12H,1H2,2-3H3/t11-,12+/m1/s1 |
Clave InChI |
QZAZBEJAECWYBL-NEPJUHHUSA-N |
SMILES isomérico |
CC1(O[C@@H]([C@@H](O1)C2=CC=CC=C2)C=C)C |
SMILES canónico |
CC1(OC(C(O1)C2=CC=CC=C2)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)



propanedinitrile](/img/structure/B12592176.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)

![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)
![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)



![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)
